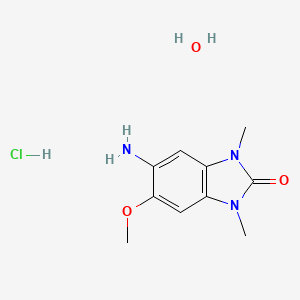
5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate
Übersicht
Beschreibung
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate is a chemical compound belonging to the benzimidazole class Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate typically involves the following steps:
Condensation Reaction: The starting materials, such as o-phenylenediamine and an appropriate aldehyde or ketone, undergo a condensation reaction to form the benzimidazole core.
Methylation: The benzimidazole core is then methylated at the appropriate positions to introduce the methyl groups.
Hydrolysis and Hydrochloride Formation: The resulting compound is hydrolyzed and converted into its hydrochloride form.
Hydration: Finally, the compound is hydrated to form the hydrate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and can be used to study reaction mechanisms.
Biology: In biological research, 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate is used to investigate its biological activity. It has shown potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has been studied for its use in treating various diseases, such as infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biological molecules, leading to a cascade of biochemical reactions. The exact mechanism may vary depending on the specific application and biological system.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.
Other Biological Molecules: The compound may interact with DNA, RNA, or other cellular components, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound of the benzimidazole class.
Indole: A structurally related heterocyclic compound.
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.
Uniqueness: 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSDXVUSJFVUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


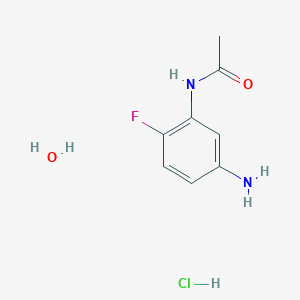
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B3807909.png)
![(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate](/img/structure/B3807914.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B3807919.png)
![1-[1-(2-FLUOROPHENYL)PYRROLIDIN-3-YL]METHANAMINE DIHYDROCHLORIDE](/img/structure/B3807934.png)
![1-[5-[[4-(Hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B3807946.png)
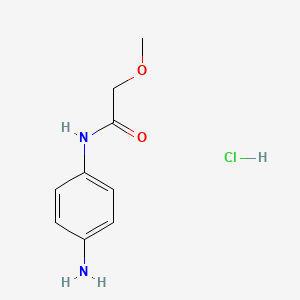
![5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B3807949.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B3807950.png)
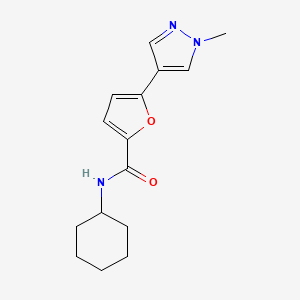
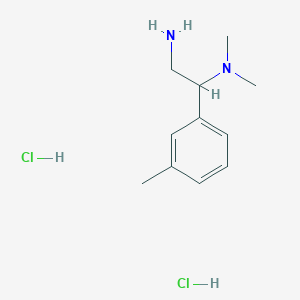
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone](/img/structure/B3807972.png)
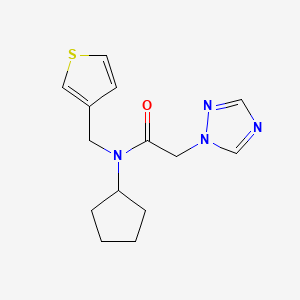
![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)
